3-chloro-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
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Overview
Description
3-chloro-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to amines or alcohols .
Scientific Research Applications
3-chloro-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but contains a thiazole ring instead of an oxadiazole ring.
Gefitinib: Contains a 3-chloro-4-fluorophenyl group but is used primarily as an EGFR inhibitor in cancer therapy.
Uniqueness
3-chloro-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring is particularly notable for its stability and ability to participate in various chemical reactions .
Properties
Molecular Formula |
C21H13ClFN3O2 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-chloro-N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H13ClFN3O2/c22-16-3-1-2-15(12-16)20(27)24-18-10-6-14(7-11-18)21-25-19(26-28-21)13-4-8-17(23)9-5-13/h1-12H,(H,24,27) |
InChI Key |
QCSYAVUWVIMXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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